7-Chlorobenz(a)anthracene
Overview
Description
7-Chlorobenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₁Cl. It is a derivative of benz(a)anthracene, where a chlorine atom is substituted at the 7th position. This compound is known for its toxic and potentially carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenz(a)anthracene typically involves the chlorination of benz(a)anthracene. This can be achieved through the reaction of benz(a)anthracene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions .
Industrial Production Methods
the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted benz(a)anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorobenz(a)anthracene is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. It serves as a model compound in toxicological studies to understand the metabolic pathways and the formation of DNA adducts .
In chemistry, it is used to investigate the reactivity and transformation of polycyclic aromatic hydrocarbons. In biology and medicine, it helps in studying the interactions between carcinogenic compounds and cellular components .
Mechanism of Action
The mechanism of action of 7-Chlorobenz(a)anthracene involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form epoxides and dihydrodiols, which are the active intermediates responsible for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the chlorine substitution.
7-Bromobenz(a)anthracene: Similar structure with a bromine atom instead of chlorine.
7-Nitrobenz(a)anthracene: Contains a nitro group at the 7th position instead of chlorine.
Uniqueness
7-Chlorobenz(a)anthracene is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substitution can affect the compound’s ability to form DNA adducts and its overall toxicity compared to its non-chlorinated or differently substituted analogs .
Biological Activity
7-Chlorobenz(a)anthracene (7-ClBaA) is a chlorinated derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The molecular formula of 7-ClBaA is C₁₈H₁₁Cl, and it has been extensively studied for its biological activity, particularly in relation to cancer research. This article provides a comprehensive overview of the biological activity of 7-ClBaA, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
Overview
This compound is synthesized through the chlorination of benz(a)anthracene using chlorine gas in the presence of a catalyst like ferric chloride (FeCl₃). This compound is notable for its potential to form reactive intermediates that can interact with cellular macromolecules, particularly DNA.
The biological activity of 7-ClBaA is primarily attributed to its metabolic activation. Cytochrome P450 enzymes metabolize 7-ClBaA to form reactive epoxides and dihydrodiols. These metabolites can bind covalently to DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis . The following table summarizes the metabolic pathways:
Metabolite Type | Description |
---|---|
Epoxides | Highly reactive intermediates that can form DNA adducts |
Dihydrodiols | Less reactive but can also contribute to DNA damage |
Carcinogenicity Studies
Research has demonstrated that 7-ClBaA exhibits potent tumorigenic properties. In a study involving male B6C3F(1) mice, administration of 7-ClBaA resulted in a high incidence of hepatocellular adenomas and carcinomas. Specifically, 92% of treated mice developed adenomas, while 100% developed hepatocellular carcinoma when treated with doses of 1600 nmol per mouse . The study highlighted the formation of DNA adducts as a key mechanism in tumor initiation.
Neurotoxicity
In addition to its carcinogenic effects, 7-ClBaA has been implicated in neurotoxicity. A study assessing the impact on neuronal cells revealed that exposure to 7-ClBaA led to reduced cell viability and increased oxidative stress markers. Specifically, significant decreases in acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities were observed, indicating potential disruption of cholinergic and monoaminergic transmission pathways .
Summary of Toxicological Findings
Study Focus | Findings |
---|---|
Carcinogenicity | High incidence of liver tumors in mice |
Neurotoxicity | Reduced neuronal cell viability and enzyme activity |
Oxidative Stress | Increased levels of nitric oxide and decreased glutathione |
Air Quality Studies
This compound is also relevant in environmental studies due to its presence as an air pollutant. Concentrations have been detected in urban air samples, highlighting its anthropogenic sources from combustion processes. Studies indicate that urban air concentrations ranged from 0.4 pg/m³ , underscoring the need for monitoring and regulation due to potential health impacts.
Case Study: Tumorigenicity in Mice
In a pivotal study by , newborn male B6C3F(1) mice were administered 7-ClBaA via intraperitoneal injections. The results showed a direct correlation between dosage and tumor incidence, confirming its classification as a potent carcinogen. The research utilized advanced techniques such as (32)P-postlabeling/HPLC to analyze DNA adduct formation.
Case Study: Neurotoxicity Assessment
Another significant study investigated the neurotoxic effects of 7-ClBaA on HT-22 neuronal cells. Results indicated that exposure led to morphological changes consistent with neuronal injury and apoptosis at higher concentrations over extended periods .
Properties
IUPAC Name |
7-chlorobenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPAFMRNDOFNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174116 | |
Record name | 7-Chlorobenz(a)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20268-52-4 | |
Record name | 7-Chlorobenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20268-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorobenz(a)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chlorobenz(a)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLOROBENZ(A)ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZT3Q4Q8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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